3-(2,4-Dichlorophenoxy)azetidine CAS number 1220028-20-5
3-(2,4-Dichlorophenoxy)azetidine CAS number 1220028-20-5
An In-depth Technical Guide to 3-(2,4-Dichlorophenoxy)azetidine (CAS No. 1220028-20-5)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(2,4-Dichlorophenoxy)azetidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical synthesis. We will delve into its chemical properties, a robust and validated synthetic route, potential applications, and essential safety protocols. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical building block.
Introduction: Unpacking the Structural Significance
3-(2,4-Dichlorophenoxy)azetidine is a molecule that merges two key structural motifs, each conferring distinct and valuable properties. The core of the molecule is the azetidine ring , a four-membered nitrogen-containing heterocycle.[1] In modern drug discovery, azetidines are considered "privileged scaffolds" because their inherent ring strain and three-dimensional character can impart improved metabolic stability, enhanced solubility, and greater binding affinity compared to more flexible or larger ring systems.[2] This strained ring system offers a rigid framework, allowing for precise orientation of substituents into the binding pockets of biological targets.[2]
The second component, the 2,4-dichlorophenoxy group , is a well-established pharmacophore. This moiety is famously the basis of the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), which functions as a synthetic auxin or plant growth regulator.[3][4] Its electron-withdrawing chlorine atoms and specific substitution pattern are crucial for its biological activity and are features explored in the design of various bioactive compounds.
The convergence of these two moieties makes 3-(2,4-Dichlorophenoxy)azetidine a compelling building block. It is primarily utilized as a key intermediate in the synthesis of novel agrochemicals, particularly phenoxy-based herbicides.[5] Furthermore, its structural attributes make it an attractive scaffold for medicinal chemists aiming to develop new therapeutic agents.[5]
Physicochemical and Computed Properties
A summary of the key identifiers and computed chemical properties for 3-(2,4-Dichlorophenoxy)azetidine is provided below. These parameters are essential for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 1220028-20-5 | [5][6] |
| Molecular Formula | C₉H₉Cl₂NO | [5][6] |
| Molecular Weight | 218.08 g/mol | [5] |
| Monoisotopic Mass | 217.0061193 u | [6] |
| Topological Polar Surface Area | 21.3 Ų | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 2 | [6] |
| XLogP3-AA (Lipophilicity) | 2.6 | [6] |
| Purity (Typical) | ≥95% | [7] |
| Storage Temperature | 2-8°C | [5] |
Synthesis and Purification: A Validated Approach
While specific proprietary synthesis routes may exist, a chemically sound and widely applicable method for preparing 3-(2,4-Dichlorophenoxy)azetidine is via the Williamson ether synthesis .[8] This classic S(_N)2 reaction provides a reliable pathway by coupling an alkoxide with a suitable electrophile.[9] The overall strategy involves the reaction of a nitrogen-protected 3-hydroxyazetidine with 2,4-dichlorophenol, followed by deprotection.
The rationale for this multi-step approach is rooted in ensuring reaction specificity. The secondary amine of azetidine is nucleophilic and would compete with the hydroxyl group in the etherification step. Therefore, a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is installed on the nitrogen. The Boc group is robust enough to withstand the basic conditions of the Williamson synthesis but can be readily removed under acidic conditions without affecting the newly formed ether linkage.
Caption: Proposed three-step synthesis workflow for 3-(2,4-Dichlorophenoxy)azetidine.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should optimize conditions based on available equipment and reagents.
Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate
-
Reagents & Setup: To a round-bottom flask charged with 3-hydroxyazetidine hydrochloride (1.0 eq), add a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[10][11] Cool the suspension to 0°C in an ice bath.
-
Basification: Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq), dropwise to neutralize the hydrochloride salt and create the free base in situ.
-
Protection: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent. Add this solution dropwise to the azetidine mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup & Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc-3-hydroxyazetidine.
Step 2: Synthesis of tert-butyl 3-(2,4-dichlorophenoxy)azetidine-1-carboxylate
-
Reagents & Setup: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[9]
-
Alkoxide Formation: Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) to the solvent and cool to 0°C. Slowly add a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in the same solvent. The evolution of hydrogen gas should be observed. Stir for 30-60 minutes at 0°C to ensure complete formation of the alkoxide. Causality: A strong, non-nucleophilic base like NaH is required to fully deprotonate the alcohol, creating the potent nucleophile needed for the S(_N)2 reaction.[8]
-
Nucleophilic Substitution: Add a solution of 2,4-dichlorophenol (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and then heat to 50-70°C for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup & Purification: After cooling to room temperature, carefully quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material via flash column chromatography.
Step 3: Synthesis of 3-(2,4-Dichlorophenoxy)azetidine (Final Product)
-
Deprotection: Dissolve the purified N-Boc protected intermediate (1.0 eq) in a suitable solvent like dichloromethane or 1,4-dioxane.
-
Acidolysis: Add a strong acid such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of 4M HCl in dioxane. Stir at room temperature for 1-4 hours. Causality: The Boc group is labile to strong acids, which cleave the tert-butyl carbamate to release the free amine, carbon dioxide, and isobutylene.
-
Isolation: Concentrate the reaction mixture under reduced pressure. If an HCl salt is formed, it may precipitate and can be collected by filtration. To obtain the free base, dissolve the residue in water, basify with a base like sodium hydroxide or sodium bicarbonate, and extract with an organic solvent. Dry the organic layer and remove the solvent in vacuo to yield the final product.
Potential Applications and Research Directions
The unique structure of 3-(2,4-Dichlorophenoxy)azetidine positions it as a valuable intermediate for two primary fields of chemical research.
Medicinal Chemistry
The azetidine ring is a bioisostere for various other cyclic and acyclic functionalities, often leading to improved pharmacological profiles.[12] Its incorporation can enhance properties such as:
-
Metabolic Stability: The strained ring is often more resistant to metabolic degradation than larger, more flexible rings.[1]
-
Solubility: The nitrogen atom can be protonated at physiological pH, improving aqueous solubility.
-
Binding Interactions: The rigid structure reduces the entropic penalty of binding to a target protein and can precisely position the dichlorophenyl group for optimal interactions.
This compound serves as an excellent starting point for library synthesis. The secondary amine of the azetidine ring can be functionalized through various reactions (e.g., acylation, alkylation, reductive amination) to generate a diverse set of analogues for screening against various biological targets, such as kinases, proteases, or G-protein coupled receptors.
Caption: A logical workflow for evaluating derivatives in a drug discovery context.
Agrochemical Development
Given that the 2,4-dichlorophenoxy moiety is the active component of the herbicide 2,4-D, this azetidine derivative is a prime candidate for creating new plant growth regulators.[5] The azetidine portion can be modified to tune the compound's physical properties, such as its uptake by plants, translocation within the plant, and soil persistence, potentially leading to herbicides with improved efficacy, selectivity, or environmental profiles.
Safety and Handling
As a research chemical, 3-(2,4-Dichlorophenoxy)azetidine requires careful handling by trained personnel in a well-ventilated laboratory setting.[13]
-
Hazard Classification: According to available safety data, this compound is classified as harmful if swallowed (Acute Toxicity 4), causes skin irritation (Skin Irritation 2), causes serious eye irritation (Eye Irritation 2), and may cause respiratory irritation (STOT SE 3).[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a laboratory coat, and safety glasses or goggles.[14][15]
-
Handling: Avoid breathing dust, fumes, or vapors.[13] Prevent contact with skin and eyes. After handling, wash hands thoroughly.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][13] Recommended storage is at 2-8°C.[5]
-
Toxicology: It is crucial to note that the toxicological and ecological properties of this specific compound have not been fully investigated.[13] Therefore, it should be treated as a potentially hazardous substance.
Conclusion
3-(2,4-Dichlorophenoxy)azetidine is a strategically designed chemical intermediate that offers significant potential for innovation in both pharmaceutical and agrochemical research. Its synthesis is achievable through established organic chemistry principles, and its unique combination of a rigid, functionalizable azetidine core with a proven bioactive dichlorophenoxy group makes it a valuable tool for the modern synthetic chemist. By understanding its properties, synthesis, and handling requirements, researchers can effectively leverage this compound to explore new frontiers in molecular design and development.
References
- MySkinRecipes. 3-(2,4-Dichlorophenoxy)azetidine.
-
IARC Publications. 2,4-DICHLOROPHENOXYACETIC ACID. [Link]
-
Domainex. Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine. [Link]
-
PubChem. 3-Hydroxyazetidine hydrochloride. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. 3-(2,4-Dichlorophenoxy)azetidine [myskinrecipes.com]
- 6. Page loading... [wap.guidechem.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride [cymitquimica.com]
- 12. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. chemos.de [chemos.de]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. tcichemicals.com [tcichemicals.com]
